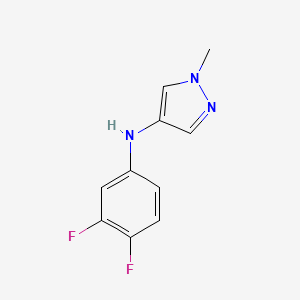
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with a molecular formula of C10H9F2N3 This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-difluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coupling reaction, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered gene expression and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
N-(3,4-Difluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine: The position of the amino group on the pyrazole ring is different, potentially leading to different chemical and biological properties.
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine: The position of the fluorine atoms on the phenyl ring is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H9F2N3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
N-(3,4-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-7-2-3-9(11)10(12)4-7/h2-6,14H,1H3 |
InChI-Schlüssel |
QHTWFWCOTPTNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


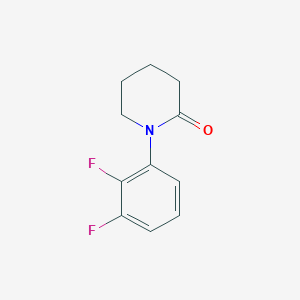


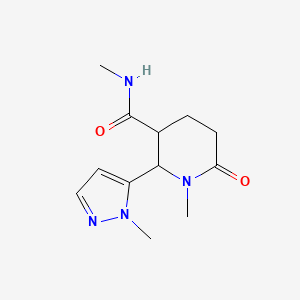
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)
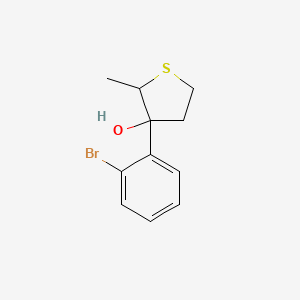
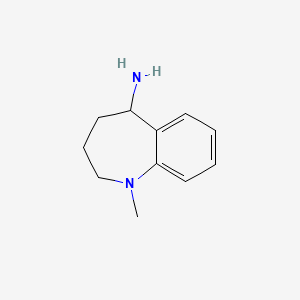
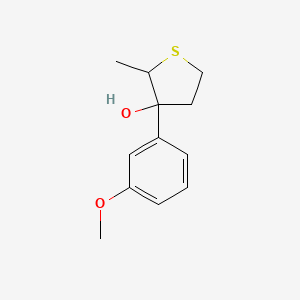
![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)

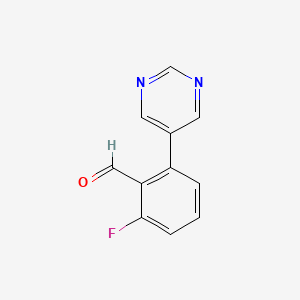
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)
